6-Amino-3-methylpyrimidin-4(3H)-one
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Overview
Description
6-Amino-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 This compound is characterized by an amino group at position 6, a methyl group at position 3, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-cyanopyridine with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate imidate, which then cyclizes to form the desired pyrimidinone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-amino-3-methyl-4-hydroxypyrimidine.
Substitution: Formation of various substituted pyrimidinones depending on the reagent used.
Scientific Research Applications
6-Amino-3-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-methylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The amino and keto groups allow it to form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 2-Amino-4-methylpyrimidine
- 2-Amino-5-methylpyrimidine
- 3-Amino-4-methylpyridine
Comparison: 6-Amino-3-methylpyrimidin-4(3H)-one is unique due to the presence of both an amino group and a keto group on the pyrimidine ring, which allows for a diverse range of chemical reactions and interactions. Compared to similar compounds, it offers distinct reactivity and potential for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
6-amino-3-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-4(6)2-5(8)9/h2-3H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSEUOJMZPSFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-46-9 |
Source
|
Record name | 6-amino-3-methyl-3,4-dihydropyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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